5-chloro-2,4-dimethyl-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C9H9ClN2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-chloro-2,4-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C9H9ClN2/c1-5-7(10)3-4-8-9(5)12-6(2)11-8/h3-4H,1-2H3,(H,11,12) |
InChI Key |
LWGZRQDMPMIPLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(N2)C)Cl |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis Using 1,2-Phenylenediamine and Substituted Amides
A highly efficient method for synthesizing substituted benzimidazoles, including 5-chloro derivatives, involves the microwave-assisted condensation of 1,2-phenylenediamine derivatives with substituted amides under acidic conditions. This method is reported in the Royal Society of Chemistry's research data.
-
- React 1,2-phenylenediamine (0.92 mmol) with a substituted amide (0.92 mmol) in the presence of 70% hydrochloric acid (5 mL) and dimethylformamide (DMF, 1 mL).
- The mixture is sealed in a microwave reaction vessel and irradiated at 150°C with 150 W microwave power for 2 to 60 minutes depending on the substituent.
- The reaction progress is monitored by thin-layer chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system.
- After completion, the mixture is cooled, neutralized with sodium carbonate to pH 8-9, and the precipitate is filtered, washed, dried, and recrystallized from ethanol.
Yields and Purity :
The method yields white solid benzimidazoles with melting points consistent with literature values. The 5-chloro substituted benzimidazole (3d) was obtained as a white solid with mp 121-123°C.-
- IR spectroscopy shows characteristic NH stretch at ~3127 cm⁻¹.
- ^1H NMR (400 MHz, DMSO-d6) shows an NH singlet at δ 12.60 ppm and aromatic protons at δ 8.26 ppm.
Table 1: Microwave-Assisted Synthesis Conditions and Data for 5-Chloro Benzimidazole
| Parameter | Details |
|---|---|
| Starting materials | 1,2-Phenylenediamine + Substituted amide (chloro-substituted) |
| Solvent | DMF (1 mL) |
| Acid catalyst | 70% HCl (5 mL) |
| Microwave power & temp | 150 W, 150°C |
| Reaction time | 2–60 minutes |
| Work-up | Neutralization with Na2CO3, filtration, recrystallization |
| Product melting point | 121-123°C (5-chloro derivative) |
| Spectroscopic features | NH stretch (IR), NH singlet (NMR) |
This microwave-assisted approach offers rapid synthesis with high purity and reproducibility, suitable for this compound analogs by varying the amide substituent.
Classical Condensation and Cyclization Routes
Traditional synthetic routes for benzimidazoles involve condensation of o-phenylenediamines with carboxylic acids, aldehydes, or amides under acidic or dehydrating conditions, followed by cyclization.
For this compound, the starting material is typically 4-chloro-1,2-phenylenediamine, which undergoes condensation with acetylacetone or other methyl-substituted carbonyl compounds to introduce the 2,4-dimethyl substitution.
These reactions are often conducted under reflux in ethanol or acetic acid for 12–24 hours.
Work-up involves neutralization, extraction, and recrystallization.
Characterization by NMR and IR confirms the substitution pattern.
Alkylation and Halogenation Strategies
Another approach to obtain this compound involves:
Starting with 2,4-dimethyl-1H-benzo[d]imidazole, followed by selective chlorination at the 5-position using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) under controlled conditions.
Alternatively, the chlorinated intermediate 5-chloro-1H-benzo[d]imidazole can be methylated at the 2 and 4 positions using methylating agents like methyl iodide in the presence of a base.
These steps require careful control to avoid over-chlorination or side reactions.
Analytical and Characterization Techniques
Reliable preparation requires thorough characterization:
Nuclear Magnetic Resonance (NMR) :
- ^1H NMR identifies aromatic protons (δ 7.1–8.3 ppm), methyl groups (δ 2.3–2.5 ppm), and NH protons (δ ~12 ppm).
- ^13C NMR confirms carbon environments, especially for chlorinated aromatic carbons.
-
- NH stretching vibrations near 3100–3400 cm⁻¹.
- C–Cl bond vibrations typically observed around 750 cm⁻¹.
-
- Confirms molecular ion peaks consistent with molecular weight (e.g., m/z ~188 for this compound).
-
- Provides purity indication; literature reports mp ~121-123°C for 5-chloro benzimidazole derivatives.
Thin-Layer Chromatography (TLC) :
- Used to monitor reaction progress and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-chloro-2,4-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.
Scientific Research Applications
Potential Applications
5-chloro-2,4-dimethyl-1H-benzo[d]imidazole has several potential applications:
- Antimicrobial Activity Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
- Enzyme Inhibition It may have the ability to inhibit certain enzymes, making it potentially useful in enzyme-related research.
- Selective Apoptosis It can induce apoptosis selectively in cancer cells, which distinguishes it from other similar compounds.
Benzimidazole Derivatives
Benzimidazole derivatives, in general, exhibit a range of biological activities. The diverse substitutions at the benzimidazole core give rise to antihelmintic, antifungal, antitumor, and antiviral activities . Different substituted benzimidazoles have also been evaluated as H2 receptor blockers and proton pump inhibitors . Due to the interference in DNA-mediated enzymatic processes, benzimidazole derivatives act through various modes to inhibit the proliferation of cancer cells, with the inhibitory activity of DNA topoisomerases advancing them to one of the most interesting classes of therapeutic agents .
The uniqueness of this compound lies in its specific combination of chlorine and methyl substitutions that enhance its biological activity while maintaining stability.
Research on BCL6 Degraders
Mechanism of Action
The mechanism of action of 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis. The chlorine and methyl groups enhance its binding affinity and specificity towards these targets. Pathways involved may include inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Structural Analogues
Key Insights :
- The benzo[d]imidazole core in the target compound enhances aromatic conjugation and stability compared to simple imidazoles (e.g., ).
- Electron-withdrawing substituents (e.g., Cl, benzodioxole) decrease electron density at the imidazole ring, affecting nucleophilic reactivity .
Reactivity and Stability
- Ozonolysis: Imidazole derivatives react with ozone via Criegee mechanisms (). Chloro substituents (electron-withdrawing) may slow reaction rates compared to electron-donating groups (e.g., methyl). For example, pyrazole (kₐₚₚ = 56 M⁻¹s⁻¹ at pH 7) reacts slower than imidazole (kₐₚₚ = 1.2 × 10³ M⁻¹s⁻¹) due to electronic and steric factors .
- Oxidative Stability: The target compound’s methyl groups may stabilize intermediates during oxidation, as seen in , where chloro and methyl substituents direct benzophenone formation .
Spectroscopic Comparison
Note: The benzimidazole core in the target compound deshields aromatic protons, shifting NMR signals upfield compared to simpler imidazoles .
Biological Activity
5-chloro-2,4-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique structure that includes a chlorine atom at the 5-position and two methyl groups at the 2 and 4 positions. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C10H10ClN
- Molecular Weight : 195.65 g/mol
The structural features of this compound contribute significantly to its biological activities. The presence of chlorine and methyl groups enhances its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds within the benzimidazole family, including this compound, exhibit significant anticancer properties. Notably, this compound has been shown to selectively induce apoptosis in cancer cells. In a study focusing on BCL6 protein degradation in lymphoma models, derivatives of benzimidazoles were found to effectively reduce BCL6 levels, suggesting potential therapeutic applications in treating diffuse large B-cell lymphoma (DLBCL) .
Case Study: Apoptosis Induction
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of BCL2 family proteins, which are crucial regulators of apoptosis.
Antimicrobial Activity
The compound has also displayed notable antimicrobial properties against various pathogens. In particular, it has shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), as well as Candida albicans.
Minimum Inhibitory Concentration (MIC) Data
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | < 1 |
| Candida albicans | 3.9 | |
| Mycobacterium smegmatis | 3.9 |
The above table summarizes the antimicrobial efficacy of this compound against selected microorganisms .
Enzyme Inhibition
Additionally, studies have indicated that this compound can act as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes involved in metabolic processes and disease pathways.
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-methylbenzimidazole | Methyl group at position 2 | Lower anticancer potency |
| 5-bromo-2,4-dimethyl-1H-benzo[d]imidazole | Bromine substitution at position 5 | Increased antibacterial activity |
| 6-chloro-1H-benzimidazole | Chlorine at position 6 | Different biological activity profile |
| 4-chloro-2-methylbenzimidazole | Chlorine at position 4 | Enhanced enzyme inhibition potential |
This comparative analysis highlights how variations in substitution patterns can influence biological activity .
The mechanism through which this compound exerts its effects is multifaceted:
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
- Antibacterial Action : Disruption of bacterial cell wall synthesis and biofilm formation.
- Enzyme Interaction : Competitive inhibition of key metabolic enzymes.
Q & A
Q. What are the standard synthetic routes for 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole, and how are reaction conditions optimized?
The synthesis typically involves cyclization of substituted o-phenylenediamine derivatives under acidic conditions. For example, condensation of 4-chloro-2,5-dimethylbenzene-1,2-diamine with formic acid or triethyl orthoformate can yield the target compound. Optimization includes varying catalysts (e.g., p-toluenesulfonic acid), solvents (ethanol or DMF), and temperature (80–120°C) to improve yield and purity . Characterization via H/C NMR, IR, and HRMS is critical to confirm structural integrity .
Q. How can researchers validate the purity and structural identity of this compound?
Purity is assessed via HPLC with UV detection (λ ~254 nm) using a C18 column and acetonitrile/water mobile phase. Structural validation requires complementary techniques:
- NMR : Aromatic protons in the benzimidazole ring appear as doublets (δ 7.2–8.0 ppm), while methyl groups resonate as singlets (δ 2.3–2.6 ppm) .
- HRMS : The molecular ion [M+H] should match the theoretical mass (e.g., CHClN, calc. 181.0433) .
- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction using SHELXL refinement can resolve bond lengths and angles .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives for enhanced bioactivity?
Density functional theory (DFT) at the B3LYP/6-31G* level predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. Molecular docking (AutoDock Vina) against targets like GABA receptors (PDB: 6D6T) identifies binding poses and affinity trends. For example, chloro and methyl substituents enhance hydrophobic interactions in receptor pockets, as seen in anxiolytic derivatives .
Q. How should researchers address contradictions in spectroscopic data during structural analysis?
Conflicting NMR signals may arise from tautomerism or impurities. Strategies include:
Q. What experimental approaches are used to evaluate the structure-activity relationship (SAR) of this compound analogs?
- Substituent variation : Replace Cl or CH groups with electron-withdrawing (NO) or donating (OCH) moieties to assess electronic effects on bioactivity .
- Biological assays : Test derivatives against cancer cell lines (e.g., MCF-7, IC values) or microbial strains to quantify potency shifts. For example, chloro-substituted analogs show 2–3× higher anticancer activity than fluoro counterparts .
- Pharmacokinetic profiling : Measure logP (octanol/water) and metabolic stability (microsomal assays) to optimize drug-likeness .
Q. How can click chemistry expand the functionalization of this compound?
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid diversification. For instance, propargylation of the benzimidazole nitrogen followed by reaction with aryl azides yields triazole-linked derivatives. Optimize with Cu(OAc) (10 mol%), sodium ascorbate, and DMF/HO (3:1) at 50°C for 4–6 hours, achieving yields >85% .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing bioactivity data from high-throughput screens?
- Dose-response curves : Fit IC/EC values using nonlinear regression (GraphPad Prism).
- Cluster analysis : Group compounds by bioactivity profiles (e.g., hierarchical clustering in R) to identify SAR trends .
- Multivariate regression : Correlate substituent descriptors (Hammett σ, molar refractivity) with activity metrics .
Q. How can crystallographic data resolve ambiguities in substituent orientation?
ORTEP-3-generated thermal ellipsoid plots visualize bond distances and angles. For example, the dihedral angle between benzimidazole and substituent planes (e.g., 5-Cl vs. 4-CH) impacts π-stacking in protein binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
